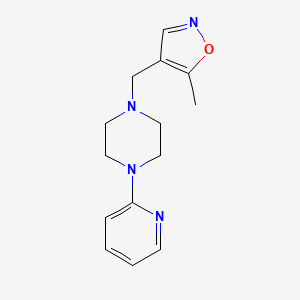![molecular formula C28H37N5O3 B2415459 5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040647-12-8](/img/structure/B2415459.png)
5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C28H37N5O3 and its molecular weight is 491.636. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Stability
- The compound exhibits tautomerism, existing as a zwitterion with a proton localized on the nitrogen atom of the piperidine ring. Its stability in crystal form contrasts with its instability in solution, leading to a mixture of transformation products upon attempts at recrystallization or synthesis. This characteristic is essential for understanding its chemical behavior and potential applications (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Synthetic Applications
- The compound is involved in the synthesis of diverse heterocyclic derivatives. It plays a role in the formation of thieno[2,3-c]pyridines and related systems, highlighting its utility in creating novel chemical structures (El-Kashef, Geies, El-Dean, & Abdel-Hafez, 2007).
- It also contributes to the synthesis of various nitrogen and sulfur heterocyclic derivatives, demonstrating its versatility in the creation of potentially bioactive compounds (Ho & Suen, 2013).
Medicinal Chemistry
- A derivative of the compound, a 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative, has been synthesized and evaluated as a Mycobacterium tuberculosis pantothenate synthetase inhibitor. This indicates potential applications in developing novel treatments for tuberculosis (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
Structural Analysis
- X-ray crystallography has been used to determine the structure of related compounds, providing insights into the molecular geometry that could be relevant for understanding the compound's interactions and potential as a pharmacophore (Koshetova et al., 2022).
Heterocyclic Synthesis
- The compound is integral in the synthesis of various heterocyclic structures like pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b][1,6]naphthyridine derivatives, showcasing its role in the generation of diverse chemical entities for potential pharmacological exploration (Jachak, Avhale, Medhane, & Toche, 2006).
Biological Activity
- Compounds derived from this chemical have been evaluated for various biological activities, including antimicrobial and antifungal properties. This suggests its potential utility in the development of new therapeutic agents (Othman, 2013).
Propiedades
IUPAC Name |
2-phenyl-5-propan-2-yl-7-[4-(2-propylpentanoyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O3/c1-5-10-21(11-6-2)26(34)30-14-16-31(17-15-30)27(35)23-18-32(20(3)4)19-24-25(23)29-33(28(24)36)22-12-8-7-9-13-22/h7-9,12-13,18-21H,5-6,10-11,14-17H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTPRAODVMCYMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2415378.png)

![N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2415382.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2415384.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-chlorophenyl)methyl]oxamide](/img/structure/B2415385.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B2415387.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2415388.png)
![6-({4-[(3-fluorophenyl)acetyl]piperazin-1-yl}sulfonyl)-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2415391.png)



![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2415399.png)
